Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate
Overview
Description
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 8th position, a nitro group at the 6th position, and an ethyl ester group at the 2nd position of the imidazo[1,2-a]pyridine ring system. The imidazo[1,2-a]pyridine scaffold is known for its wide range of applications in medicinal chemistry, particularly in the development of drugs targeting infectious diseases and cancer .
Scientific Research Applications
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications:
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Medicinal Chemistry: : This compound is used in the development of drugs targeting infectious diseases such as tuberculosis and malaria. It exhibits significant activity against multidrug-resistant and extensively drug-resistant strains .
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Cancer Research: : The compound is explored for its potential anticancer properties, particularly in targeting specific cancer cell lines and pathways .
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Material Science: : Due to its unique structural properties, this compound is used in the development of novel materials with specific electronic and optical properties .
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Biological Studies: : It serves as a probe in biological studies to understand the mechanism of action of various enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate typically involves the following steps:
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Formation of the Imidazo[1,2-a]pyridine Core: : The imidazo[1,2-a]pyridine core can be synthesized through a condensation reaction between 2-aminopyridine and α-haloketones under basic conditions. This reaction forms the imidazo[1,2-a]pyridine ring system .
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Nitration: The reaction is typically carried out at low temperatures to control the regioselectivity and yield .
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Bromination: : The bromine atom is introduced at the 8th position through bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform .
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Esterification: : The final step involves the esterification of the carboxylic acid group at the 2nd position with ethanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC) .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of continuous flow reactors, and implementation of purification techniques such as crystallization and chromatography to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can undergo oxidation reactions, particularly at the bromine and nitro substituents. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
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Reduction: : The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride or iron powder in the presence of hydrochloric acid .
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Substitution: : The bromine atom at the 8th position can be substituted with various nucleophiles such as amines, thiols, and alkoxides under suitable conditions .
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid, ethanol.
Substitution: Amines, thiols, alkoxides, solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of brominated and nitro-oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives.
Mechanism of Action
The mechanism of action of ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways:
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Enzyme Inhibition: : The compound inhibits key enzymes involved in the biosynthesis of nucleic acids and proteins, thereby disrupting cellular processes .
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DNA Intercalation: : It intercalates into DNA, causing structural distortions and inhibiting DNA replication and transcription .
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Reactive Oxygen Species (ROS) Generation: : The compound induces the generation of reactive oxygen species, leading to oxidative stress and cell death .
Comparison with Similar Compounds
Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine class:
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Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate: : Lacks the bromine substituent, resulting in different chemical reactivity and biological activity .
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Ethyl 8-chloro-6-nitroimidazo[1,2-a]pyridine-2-carboxylate: : Contains a chlorine atom instead of bromine, leading to variations in its chemical properties and applications .
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Ethyl 8-bromo-6-aminoimidazo[1,2-a]pyridine-2-carboxylate: : The nitro group is replaced with an amino group, altering its reactivity and biological effects .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research .
Properties
IUPAC Name |
ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O4/c1-2-18-10(15)8-5-13-4-6(14(16)17)3-7(11)9(13)12-8/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUKFEJRSKIUIIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C=C(C=C(C2=N1)Br)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724884 | |
Record name | Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313712-72-9 | |
Record name | Imidazo[1,2-a]pyridine-2-carboxylic acid, 8-bromo-6-nitro-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1313712-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 8-bromo-6-nitroimidazo[1,2-a]pyridine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90724884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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